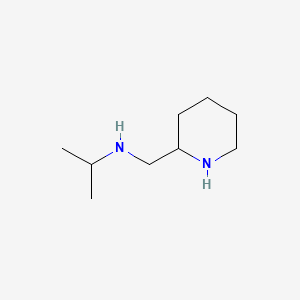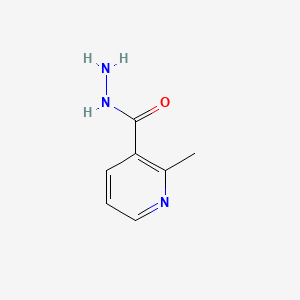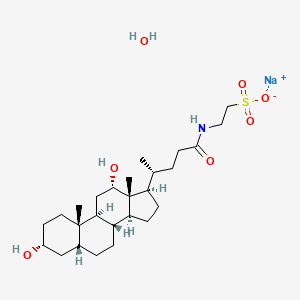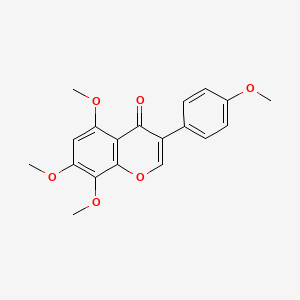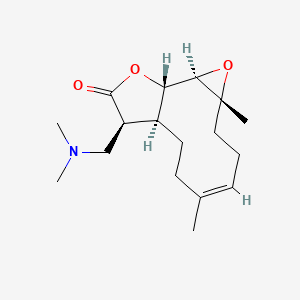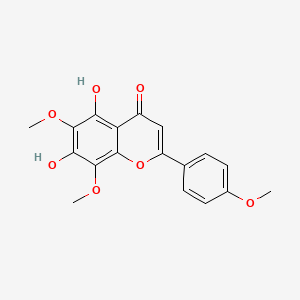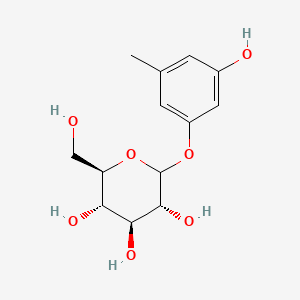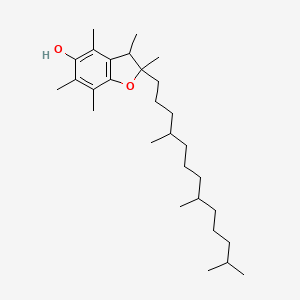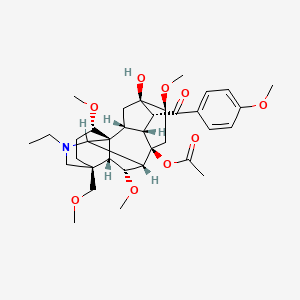
Bulleyaconitine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bulleyaconitine A (BLA) is a C-19 diterpene diester alkaloid isolated from Aconitum bulleyanum plants in China since 1985 . It has been confirmed to have analgesic, anti-inflammatory, and anti-anxiety effects . BLA has been approved by the China Food and Drug Administration for clinical application since the 1980s . It is used for the treatment of chronic pain of musculoskeletal disorders in clinical practice .
Synthesis Analysis
The synthesis of diterpenoid alkaloids, such as Bulleyaconitine A, involves multiple pathways including the mevalonate (MVA) pathway, the methylerythritol 4-phosphate (MEP) pathway, the farnesyl diphosphate regulatory pathway, and the diterpenoid scaffold synthetic pathway . Hydroxymethylglutaryl-CoA reductase is a key enzyme in MVA metabolism .
Molecular Structure Analysis
Bulleyaconitine A is an aconitine-type two terpene alkaloid . Its molecular formula is C35H49NO10 .
Chemical Reactions Analysis
Bulleyaconitine A plays a significant anti-inflammatory effect by inhibiting the release of prostaglandins . The analgesic effect may be related to the rivalry of 5-HT and the inhibition of inflammatory chemokines in the brain .
Physical And Chemical Properties Analysis
Bulleyaconitine A appears as a white powder . It is soluble in methanol, ethanol, chloroform, and ether; insoluble in water; and easily dissolved in dilute hydrochloric acid or dilute sulfuric acid .
科学的研究の応用
Treatment of Visceral Pain
Bulleyaconitine A (BAA) has been used for the treatment of visceral pain, one of the leading causes for abdominal pain in gastroenterological diseases . It exerts significant antivisceral pain effects induced by acetic acid through stimulating dynorphin A expression in spinal microglia .
Antianxiety Effects
BAA also has antianxiety effects. In a comorbidity model with characteristics of both chronic visceral pain and anxiety, BAA exerted great antianxiety effects . The antianxiety mechanism of BAA is different from its antivisceral pain mechanism .
Treatment of Neuropathic Pain
BAA has been used for the treatment of neuropathic pain. It exerts analgesic effects on neuropathic pain through stimulating the expression of dynorphin A in spinal microglia .
Treatment of Fracture-Induced Pain
BAA has been found to alleviate fracture-induced mechanical and thermal hyperalgesia . It significantly increases locomotor activity levels and reduces anxiety-like behaviors in fractured mice .
Promotion of Fracture Healing
Interestingly, BAA treatment promotes bone mineralization and therefore fracture healing in mice . This may be attributed to the increase in mechanical stimulation caused by exercise .
Treatment of Chronic Pain and Rheumatoid Arthritis
BAA has analgesic and anti-inflammatory properties and has been used for the treatment of chronic pain and rheumatoid arthritis .
Prolonged Cutaneous Analgesia
When co-injected with lidocaine and epinephrine, BAA has been found to elicit long-lasting cutaneous analgesia .
Blocking Voltage-Gated Sodium Channels
BAA exerts analgesic effects mainly via blocking voltage-gated sodium channels in dorsal root ganglion (DRG) neurons .
作用機序
Target of Action
Bulleyaconitine A, a diterpene alkaloid isolated from Aconitum bulleyanum plants, primarily targets the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . It also interacts with spinal microglia , stimulating the expression of dynorphin A .
Mode of Action
Bulleyaconitine A exerts its effects by blocking the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . This blocking action is potentiated by the inhibition of protein kinase C . Furthermore, Bulleyaconitine A stimulates the expression of dynorphin A in spinal microglia .
Biochemical Pathways
Bulleyaconitine A affects several biochemical pathways. It inhibits the peripheral sensitization and central sensitization that underlie chronic pain . It also suppresses activation and proliferation of hepatic stellate cells by inhibiting the transforming growth factor-β1 (TGF-β1) signaling pathway .
Pharmacokinetics
It is known that bulleyaconitine a is used in clinical practice in china for the treatment of chronic pain, suggesting that it has suitable pharmacokinetic properties for therapeutic use .
Result of Action
Bulleyaconitine A has been shown to have significant anti-inflammatory, analgesic, and immunomodulatory effects . It inhibits proliferation and promotes apoptosis of human hepatic Lieming Xu-2 (LX-2) cells . It also reduces neuronal sodium currents, leading to a block of both motor and sensory functions in rats .
Action Environment
The action of Bulleyaconitine A can be influenced by environmental factors. For instance, in a model of chronic visceral hypersensitivity developed by colorectal injection of 2,4,6-trinitrobenzene sulfonic acid and the induction of heterotypic intermittent chronic stress protocol, Bulleyaconitine A exerted significant antianxiety effects . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological and pathological state of the organism.
Safety and Hazards
将来の方向性
Bulleyaconitine A has been found to reduce fracture-induced pain and promote fracture healing in mice . It is suggested that BLA can be used as a promising analgesic agent for the treatment of fracture pain . Further clinical and experimental studies are needed for evaluating the efficacy of Bulleyaconitine A in different forms of chronic pain in patients and for exploring the underlying mechanisms .
特性
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,8R,9S,13S,16S,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26+,27-,29+,30-,31?,32+,33+,34-,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRECILNLFWZVRM-JNQVLWDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bulleyaconitine A | |
CAS RN |
107668-79-1 |
Source


|
| Record name | 107668-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)
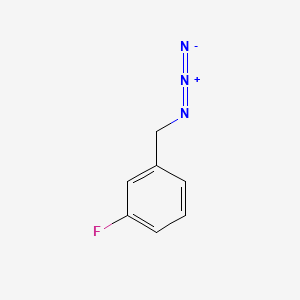

![3-Amino-8-benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B600167.png)
